molecular formula C10H8F2N4O B583773 Rufinamide-15N,d2

Rufinamide-15N,d2

Cat. No. B583773
M. Wt: 241.20 g/mol
InChI Key: POGQSBRIGCQNEG-RPVANBMVSA-N
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Patent
US08871945B2

Procedure details

WO 2010/043849 describes the process for the preparation of Rufinamide as shown in scheme III below, which comprises the reaction of 2-(azidomethyl)-1, 3-difluorobenzene with methyl propiolate to obtain methyl 1-(2,6-difluorobenzyl)-1H-1,2,3,-triazole-4-carboxylate and which is reacted with ammonia to yield Rufinamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]([F:17])[C:4]([CH2:8][N:9]2[N:13]=[N:12][C:11]([C:14](N)=[O:15])=[CH:10]2)=[C:5]([F:7])[CH:6]=1.N(CC1C(F)=CC=CC=1F)=[N+]=[N-].[C:30](OC)(=[O:33])C#C>>[F:17][C:3]1[CH:2]=[CH:1][CH:6]=[C:5]([F:7])[C:4]=1[CH2:8][N:9]1[CH:10]=[C:11]([C:14]([O:33][CH3:30])=[O:15])[N:12]=[N:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=C(C(=C(C1)F)CN2C=C(N=N2)C(=O)N)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])CC1=C(C=CC=C1F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2N=NC(=C2)C(=O)OC)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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